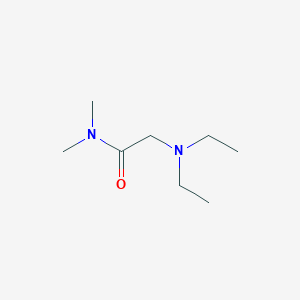
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide is an organic compound with the molecular formula C8H18N2O. It is a derivative of glycine, featuring both ethyl and methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethyl-N,N-dimethylglycinamide typically involves the alkylation of glycine derivatives. One common method is the Eschweiler-Clarke reaction, where glycine is treated with formaldehyde and formic acid, leading to the formation of dimethylglycine. Subsequent alkylation with ethyl halides results in the desired compound.
Industrial Production Methods: In industrial settings, the production of N2,N~2~-Diethyl-N,N-dimethylglycinamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~2~-Diethyl-N,N-dimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amides and related compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the synthesis of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N2,N~2~-Diethyl-N,N-dimethylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Dimethylglycine: A simpler derivative of glycine with only methyl groups attached.
N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms but lacks the ethyl groups.
N,N-Diethylglycine: Contains ethyl groups but lacks the additional methyl groups.
Uniqueness: N2,N~2~-Diethyl-N,N-dimethylglycinamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
44978-98-5 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(diethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)7-8(11)9(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
OGPLFFJIALCWBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
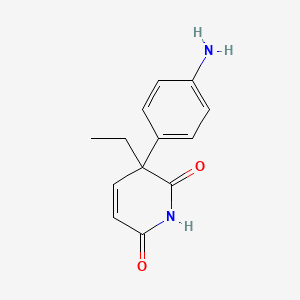
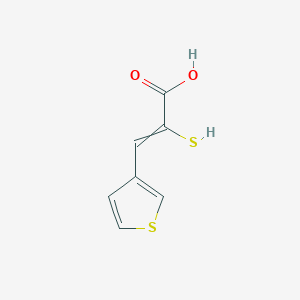


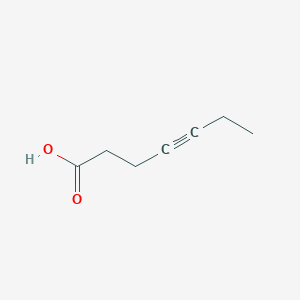



![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

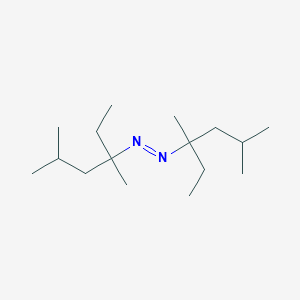
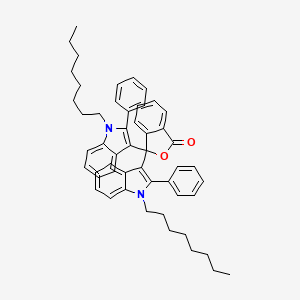
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
